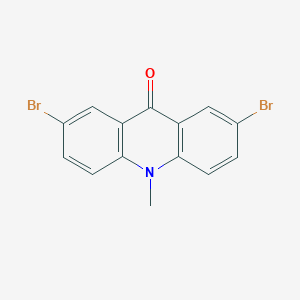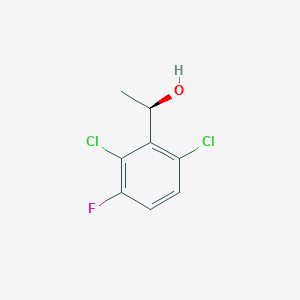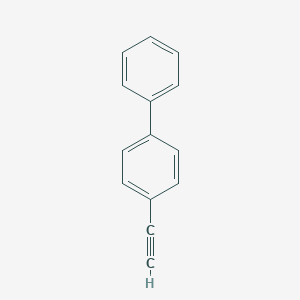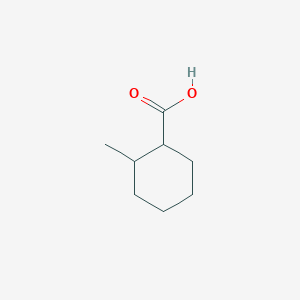
2,7-Dibromo-10-methylacridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-10-methylacridin-9(10H)-one: is a chemical compound with the molecular formula C14H9Br2NO. It is a derivative of acridinone, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of bromine atoms at positions 2 and 7, along with a methyl group at position 10, imparts unique chemical properties to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one typically involves the bromination of 10-methylacridinone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dibromo-10-methylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 10-methylacridinone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted acridinone derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,7-Dibromo-10-methylacridin-9(10H)-one is used as an intermediate for the synthesis of acridinium-based photocatalysts. These photocatalysts are employed in various photochemical reactions, including organic synthesis and environmental remediation .
Biology: Its unique structure allows it to interact with nucleic acids, making it a valuable tool for studying DNA-protein interactions and cellular imaging .
Medicine: In medicine, derivatives of this compound are being explored for their potential anticancer and antimicrobial properties. The presence of bromine atoms enhances the compound’s ability to interact with biological targets, leading to improved therapeutic efficacy .
Industry: Industrially, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-10-methylacridin-9(10H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the activity of DNA-dependent enzymes. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where the compound’s ability to interfere with cellular processes can lead to cell death .
Vergleich Mit ähnlichen Verbindungen
10-Methylacridinone: Lacks the bromine atoms, resulting in different chemical properties and reactivity.
2,7-Dibromoacridinone: Lacks the methyl group at position 10, affecting its biological activity and applications.
Acridinone: The parent compound without any substitutions, used as a reference for studying the effects of different substituents.
Uniqueness: The presence of both bromine atoms and a methyl group in 2,7-Dibromo-10-methylacridin-9(10H)-one imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
2,7-dibromo-10-methylacridin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVILQLLOKMSADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348221 |
Source


|
| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17014-39-0 |
Source


|
| Record name | 2,7-Dibromo-10-methyl-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9(10H)-Acridinone, 2,7-dibromo-10-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














